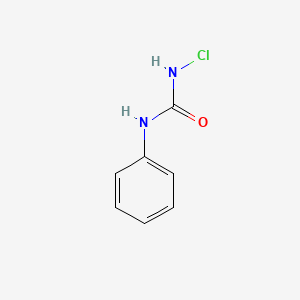
N-Chloro-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Chloro-N’-phenylurea: is a synthetic compound known for its cytokinin-like activity, which makes it a valuable plant growth regulator. It is widely used in agriculture to enhance fruit set and promote fruit enlargement. The compound is also known by its chemical name, N-(2-chloro-4-pyridyl)-N’-phenylurea .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Chloro-N’-phenylurea typically involves the following steps :
Oxidation and Nitration: Pyridine is oxidized and nitrated to produce 4-nitryl pyridine nitrogen oxide.
Halogenation: The 4-nitryl pyridine nitrogen oxide undergoes halogenation to form 2-chloro-4-nitryl pyridine.
Reduction: The 2-chloro-4-nitryl pyridine is reduced to obtain 2-chloro-4-aminopyridine.
Condensation: The 2-chloro-4-aminopyridine is then condensed with phenyl isocyanate in a toluene reaction medium to yield the final product, N-Chloro-N’-phenylurea.
Industrial Production Methods: Industrial production methods for N-Chloro-N’-phenylurea follow similar synthetic routes but are optimized for large-scale production. The use of cheap and readily available raw materials, such as pyridine, and efficient reaction conditions are crucial for cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions: N-Chloro-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: N-Chloro-N’-phenylurea can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-Chloro-N’-phenylurea has a wide range of scientific research applications, including :
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Employed in plant biology to study cytokinin activity and its effects on plant growth and development.
Medicine: Investigated for its potential therapeutic applications, including its effects on cell division and growth.
Industry: Utilized in agriculture to enhance fruit set and promote fruit enlargement in various crops.
Wirkmechanismus
The mechanism of action of N-Chloro-N’-phenylurea involves its role as a cytokinin-like plant growth regulator . The compound promotes cell division and expansion by modulating the levels of plant hormones such as gibberellins and auxins. It also influences the biosynthesis of chlorophyll and other essential compounds, leading to enhanced fruit set and growth .
Vergleich Mit ähnlichen Verbindungen
N-Chloro-N’-phenylurea is unique among phenylurea derivatives due to its specific cytokinin-like activity . Similar compounds include:
Thidiazuron: Another phenylurea derivative with strong cytokinin activity.
N-Phenyl-N’-1,3,4-thiadiazol-2-ylurea: An isomer of thidiazuron with similar properties.
N-Phenyl-N’-benzothiazol-6-ylurea: A phenylurea derivative with high cytokinin-like activity.
These compounds share similar biological activities but differ in their chemical structures and specific effects on plant growth and development .
Eigenschaften
CAS-Nummer |
113546-44-4 |
|---|---|
Molekularformel |
C7H7ClN2O |
Molekulargewicht |
170.59 g/mol |
IUPAC-Name |
1-chloro-3-phenylurea |
InChI |
InChI=1S/C7H7ClN2O/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,(H2,9,10,11) |
InChI-Schlüssel |
ULYSMQORPOQZCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


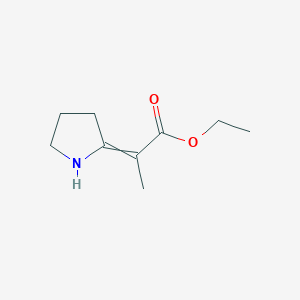
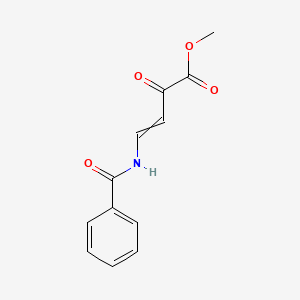
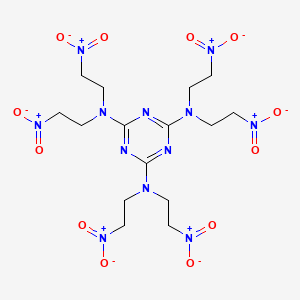

![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
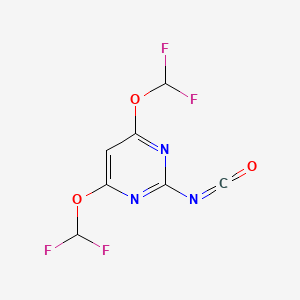
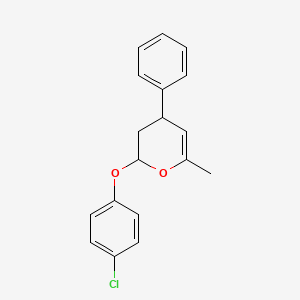

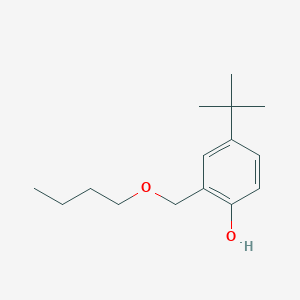

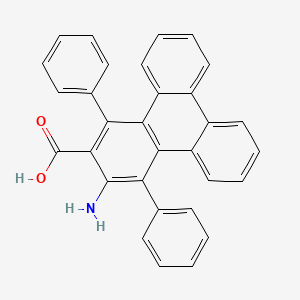
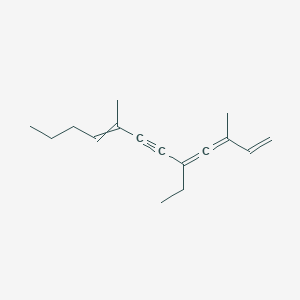
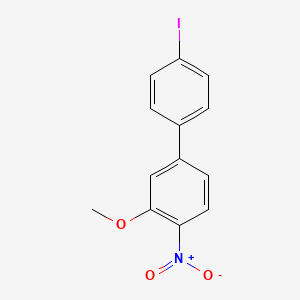
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)
